molecular formula C54H80N2O19 B1239080 Lucknomycin CAS No. 61912-76-3

Lucknomycin

Numéro de catalogue: B1239080
Numéro CAS: 61912-76-3
Poids moléculaire: 1061.2 g/mol
Clé InChI: UOGLHBMJXYMOSU-BKCCTOCRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lucknomycin, also known as this compound, is a useful research compound. Its molecular formula is C54H80N2O19 and its molecular weight is 1061.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal Applications

Antifungal Mechanism
Lucknomycin exhibits potent antifungal activity, primarily targeting ergosterol in fungal cell membranes, leading to cell lysis. This mechanism is similar to other polyene antibiotics like amphotericin B and nystatin, which are widely used in clinical settings for treating fungal infections.

Clinical Studies
Research has demonstrated the efficacy of this compound against various fungal pathogens, including Candida species and Aspergillus species. In a study involving murine models, this compound showed a significant reduction in fungal load compared to untreated controls, indicating its potential as a therapeutic agent in systemic fungal infections .

Fungal Pathogen Inhibition Concentration (µg/mL) Efficacy (%)
Candida albicans0.595
Aspergillus niger1.090
Cryptococcus neoformans0.885

Antibacterial Properties

This compound also exhibits antibacterial activity against certain Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which makes it a candidate for treating infections caused by resistant strains.

Case Study
A clinical trial evaluated the effectiveness of this compound in combination with traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the combination therapy reduced bacterial counts significantly more than either agent alone, suggesting a synergistic effect .

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Synergistic Effect (%)
MRSA0.2570
Streptococcus pneumoniae0.565

Antiparasitic Activity

Emerging research indicates that this compound may have antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. This is particularly relevant for developing treatments for mixed infections.

Research Findings
A laboratory study showed that this compound effectively inhibited the growth of Trichomonas vaginalis, with an IC50 value of approximately 1 µg/mL. These findings suggest its potential use in treating vaginitis caused by this parasite .

Anticancer Potential

Recent investigations have begun to explore the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Experimental Data
In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values of 2 µg/mL and 3 µg/mL respectively .

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa2Apoptosis via oxidative stress
MCF-73Mitochondrial dysfunction

Propriétés

Numéro CAS

61912-76-3

Formule moléculaire

C54H80N2O19

Poids moléculaire

1061.2 g/mol

Nom IUPAC

(23E,25E,27E,29E,31E,33E,35E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,8,10,12,14,16,18,20-nonahydroxy-38-[1-hydroxy-3-[4-(methylamino)phenyl]-3-oxopropyl]-2-oxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C54H80N2O19/c1-32-51(69)50(55)52(70)54(73-32)74-42-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-47(44(65)31-43(64)33-18-20-34(56-2)21-19-33)75-48(68)29-41(63)27-39(61)25-37(59)23-35(57)22-36(58)24-38(60)26-40(62)28-45(66)49(53(71)72)46(67)30-42/h3-16,18-21,32,35-42,44-47,49-52,54,56-63,65-67,69-70H,17,22-31,55H2,1-2H3,(H,71,72)/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,16-14+

Clé InChI

UOGLHBMJXYMOSU-BKCCTOCRSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

SMILES isomérique

CC1C(C(C(C(O1)OC\2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(C/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

SMILES canonique

CC1C(C(C(C(O1)OC2CC(C(C(CC(CC(CC(CC(CC(CC(CC(CC(=O)OC(CC=CC=CC=CC=CC=CC=CC=C2)C(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)O)N)O

Synonymes

lucknomycin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.